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Foundational

The Chiral Advantage: A Technical Guide to 2-Substituted Morpholine Derivatives in Medicinal Chemistry

Introduction: The Morpholine Scaffold - A Privileged Player in Drug Discovery The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold - A Privileged Player in Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active compounds is a testament to its favorable physicochemical properties. The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to parent molecules.[1] Furthermore, its basic nitrogen atom can be crucial for target engagement through hydrogen bonding or salt bridge formation.

This guide focuses specifically on 2-substituted morpholine derivatives , a class of compounds that introduces a chiral center adjacent to the ring oxygen. This seemingly subtle modification unlocks a world of stereospecific interactions with biological targets, allowing for enhanced potency, selectivity, and reduced off-target effects. We will delve into the synthetic strategies to access these chiral building blocks, explore their diverse applications in medicinal chemistry with a focus on oncology, and provide practical insights for researchers in the field. This document is intended to be a living resource for scientists dedicated to the art and science of drug development.

I. The Synthetic Challenge: Accessing Enantiopure 2-Substituted Morpholines

The therapeutic potential of 2-substituted morpholines can only be fully realized through synthetic methods that provide precise control over the stereochemistry at the C2 position. Enantiomerically pure compounds are paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Here, we explore two cutting-edge, field-proven methodologies for the asymmetric synthesis of these valuable scaffolds.

A. Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical methods for establishing the C2 stereocenter is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[2][3][4] This approach leverages the power of chiral rhodium catalysts to deliver high enantiomeric excess (ee).

Causality Behind Experimental Choices: The choice of a rhodium catalyst, particularly with a bisphosphine ligand possessing a large bite angle, is critical. This specific geometry creates a chiral pocket that effectively shields one face of the double bond in the dehydromorpholine substrate, forcing the hydrogen to add from the less hindered face, thus inducing high stereoselectivity.[2][3][4] The solvent and pressure are optimized to ensure good solubility of the substrate and catalyst, and to achieve a reasonable reaction rate without compromising enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Aryl Dehydromorpholine Derivative

Objective: To synthesize an enantiomerically enriched 2-aryl-substituted morpholine via rhodium-catalyzed asymmetric hydrogenation.

Materials:

  • 4-Benzoyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 mmol, 1.0 equiv)

  • [Rh(COD)2]BF4 (0.01 mmol, 0.01 equiv)

  • (R)-SKP (a chiral bisphosphine ligand) (0.011 mmol, 0.011 equiv)

  • Dichloromethane (DCM), degassed (10 mL)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a 25 mL Schlenk tube is charged with [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) and (R)-SKP (7.8 mg, 0.011 mmol).

  • Degassed DCM (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • In a separate vial, 4-benzoyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine (265.3 mg, 1.0 mmol) is dissolved in degassed DCM (5 mL).

  • The substrate solution is then transferred to the Schlenk tube containing the catalyst.

  • The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The tube is purged with hydrogen gas three times.

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired (R)-4-benzoyl-2-phenylmorpholine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Expected Outcome: This protocol typically yields the desired product in >95% yield and with >98% ee.[2][3]

Asymmetric Synthesis Workflow Diagram

Asymmetric_Synthesis_Workflow sub Prochiral Dehydromorpholine hydro Asymmetric Hydrogenation sub->hydro cat Chiral Rh-Bisphosphine Catalyst Formation cat->hydro workup Reaction Workup & Purification hydro->workup product Enantiopure 2-Substituted Morpholine workup->product analysis Chiral HPLC Analysis product->analysis

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

B. Photocatalytic Diastereoselective Annulation

A more recent and innovative approach involves a photocatalytic, diastereoselective annulation strategy.[5][6] This method constructs the morpholine ring from readily available starting materials in a single, light-mediated step.

Causality Behind Experimental Choices: This reaction is initiated by a visible-light-activated photocatalyst that generates a radical cation intermediate from an N-allylated amino alcohol. A Lewis acid and a Brønsted acid are crucial additives. The Lewis acid activates the starting material, while the Brønsted acid protonates the substrate, preserves the photocatalyst, and prevents product oxidation.[5][6] The diastereoselectivity is controlled by the stereochemistry of the starting amino alcohol and the reaction conditions.

Experimental Protocol: Photocatalytic Synthesis of a 2,3-Disubstituted Morpholine

Objective: To synthesize a 2,3-disubstituted morpholine derivative via photocatalytic annulation.

Materials:

  • (1R,2S)-2-(allylamino)-1-phenylpropan-1-ol (0.25 mmol, 1.0 equiv)

  • Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (0.0125 mmol, 5 mol%)

  • Copper(I) bromide (CuBr) (0.05 mmol, 20 mol%)

  • Triflic acid (TfOH) (0.25 mmol, 1.0 equiv)

  • 4 Å Molecular sieves (25 mg)

  • 1,2-Dichloroethane (DCE), anhydrous (2.5 mL)

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the iridium photocatalyst (13.9 mg, 0.0125 mmol), CuBr (7.2 mg, 0.05 mmol), and 4 Å molecular sieves (25 mg).

  • The vial is sealed with a septum and purged with nitrogen.

  • Anhydrous DCE (2.5 mL) is added, followed by (1R,2S)-2-(allylamino)-1-phenylpropan-1-ol (47.8 mg, 0.25 mmol).

  • Triflic acid (22 µL, 0.25 mmol) is added dropwise.

  • The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2,3-disubstituted morpholine.

II. Medicinal Chemistry Applications: Targeting Cancer with Precision

The true value of 2-substituted morpholines lies in their ability to serve as pharmacophores that can be tailored to interact with specific biological targets. A prominent area where these derivatives have shown immense promise is in oncology, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.[7][8][9]

A. The PI3K/Akt/mTOR Pathway: A Critical Target in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division and resistance to apoptosis.[7][12] Therefore, inhibiting key nodes in this pathway, such as PI3K and mTOR, is a highly sought-after therapeutic strategy.

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Substituted Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

B. Structure-Activity Relationships (SAR) of 2-Substituted Morpholine mTOR Inhibitors

The morpholine moiety in many PI3K/mTOR inhibitors plays a crucial role in binding to the hinge region of the kinase domain. The 2-substituent provides an opportunity to explore additional binding pockets and enhance potency and selectivity. Below is a summary of SAR data for a series of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[13]

CompoundR1 SubstituentR2 SubstituentA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
10a HH1.05 ± 0.012.13 ± 0.083.45 ± 0.12
10d 4-CF3H0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 3-CF3H0.033 ± 0.003 0.12 ± 0.020.45 ± 0.05
10h 3-Cl4-F0.123 ± 0.0090.087 ± 0.007 0.67 ± 0.06

Data synthesized from Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.[13]

Key Insights from SAR:

  • The introduction of a trifluoromethyl (CF3) group on the phenyl ring at the 2-position of the morpholine (or a related scaffold) significantly enhances cytotoxic activity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines.[13]

  • The position of the CF3 group is critical, with the meta-substituted compound (10e ) showing the highest potency against A549 cells.[13]

  • Halogen substitution also confers potent activity, as seen in compound 10h .[13]

  • The unsubstituted analog (10a ) is significantly less active, highlighting the importance of the 2-substituent for potent anticancer activity.

C. In Vitro Pharmacological Screening

A robust screening cascade is essential to identify and characterize promising 2-substituted morpholine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized morpholine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Everolimus).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[13]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Pharmacological Screening Cascade Diagram

Screening_Cascade start Synthesized Compound Library primary Primary Screening (e.g., MTT Assay @ single high concentration) start->primary dose_response Dose-Response & IC50 Determination primary->dose_response Active Hits selectivity Kinase Selectivity Profiling dose_response->selectivity adme In Vitro ADME/Tox Assays (e.g., Microsomal Stability, CYP Inhibition) selectivity->adme Potent & Selective Hits in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo Drug-like Hits lead Lead Candidate in_vivo->lead

Caption: A typical workflow for pharmacological screening.

III. Conclusion and Future Perspectives

2-Substituted morpholine derivatives represent a privileged class of scaffolds in medicinal chemistry, offering a unique combination of favorable pharmacokinetic properties and the potential for stereospecific target engagement. The development of robust asymmetric synthetic routes, such as rhodium-catalyzed hydrogenation and photocatalytic annulation, has made these chiral building blocks more accessible to drug discovery programs. Their successful application as potent inhibitors of the PI3K/Akt/mTOR pathway underscores their potential in oncology.

The future of this field lies in the continued exploration of novel synthetic methodologies to further diversify the accessible chemical space of 2-substituted morpholines. Furthermore, the application of these scaffolds to other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise. As our understanding of the intricate interactions between chiral small molecules and their biological targets deepens, the importance of stereochemically defined building blocks like 2-substituted morpholines will only continue to grow, paving the way for the next generation of safer and more effective medicines.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Zhang, X. (Ed.). (2011).
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

  • Ben-hmid, R., et al. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Journal of Molecular Modeling, 22(12), 291. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 598-608. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed. [Link]

  • Ben-hmid, R., et al. (2016). Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. PubMed. [Link]

  • Singh, S., et al. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • The University of Liverpool Repository. (2020). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • Wolos, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 463. [Link]

  • Hosseini, S. Z., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • LoRusso, P. M. (2010). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. PubMed Central. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]

  • Endoori, S., et al. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2 Aryl Morpholines Via Diastereoselective Annulation. Scribd. [Link]

  • Geltner, M., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]

  • Framery, E., & Dufaud, V. (2010). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 12(10), 1775-1783. [Link]

  • Liu, J., et al. (2011). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. International Journal of Molecular Sciences, 12(9), 6000-6022. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Bouziane, A., et al. (2014). Structure Activity Relationships, QSAR Modeling and Drug-Like Calculations of TP Inhibition of 1,3,4-Oxadiazoline-2-Thione Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. ResearchGate. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

  • ResearchGate. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. [Link]

  • Cochi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3568–3579. [Link]

  • ResearchGate. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

Sources

Exploratory

Novel Morpholine Scaffolds for CNS Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery The development of effective therapeutics for Central Nervous System (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery

The development of effective therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine, largely due to the restrictive nature of the blood-brain barrier (BBB).[1][2] In the vast landscape of medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[3] This is not by accident. The morpholine ring possesses a unique combination of physicochemical properties that make it exceptionally well-suited for CNS drug design.[4][5]

Its inherent features include:

  • Balanced Hydrophilicity and Lipophilicity: The presence of both an ether oxygen (a hydrogen bond acceptor) and a weakly basic nitrogen atom provides a well-balanced profile essential for traversing the BBB.[5][6]

  • Metabolic Stability: The saturated heterocyclic ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.

  • Conformational Flexibility: The chair-like conformation of the morpholine ring is flexible, allowing it to act as a versatile scaffold that can orient appended functional groups in precise three-dimensional space to optimize interactions with target proteins.[4][5][6]

  • Favorable pKa: The nitrogen atom's pKa is often near physiological pH, which can enhance aqueous solubility and facilitate critical interactions within the binding sites of CNS targets.[5][6]

Classic CNS drugs like the antidepressant Reboxetine , a selective norepinephrine reuptake inhibitor, prominently feature a morpholine core, underscoring the scaffold's long-standing utility in the field.[7][8] This guide delves into the modern strategies for designing novel morpholine scaffolds, the rigorous methodologies for their evaluation, and their application in tackling complex neurological diseases.

Medicinal Chemistry: Rational Design and Synthesis of Novel Scaffolds

The true power of the morpholine scaffold lies in its synthetic tractability. Medicinal chemists can systematically modify the core structure to fine-tune its properties, a process often termed "scaffold morphing" or diversification.[9] The goal is to create novel chemical entities with enhanced potency, selectivity, and CNS penetration.

Core Strategies for Scaffold Diversification

The synthetic approaches to creating diverse morpholine-based libraries can be categorized by the type of modification applied to the core structure.

  • N-Functionalization: The secondary amine is the most common site for modification. N-alkylation or N-acylation allows for the introduction of various substituents that can probe different regions of a target's binding pocket, modulate basicity, and alter overall lipophilicity.

  • C-Functionalization: Introducing substituents on the carbon atoms of the ring can create stereocenters, leading to conformationally constrained analogs. This can dramatically improve selectivity by locking the molecule into a bioactive conformation.

  • Ring Fusion and Spirocyclization: Creating bicyclic or spirocyclic systems that incorporate the morpholine ring reduces conformational flexibility. This loss of entropy can lead to a significant increase in binding affinity and selectivity for the target protein.

  • Bioisosteric Replacement: In some cases, replacing the morpholine's oxygen with other heteroatoms (e.g., sulfur to create a thiomorpholine) can alter electronic properties and metabolic stability, offering another axis for optimization.

The causality behind these choices is rooted in establishing a clear Structure-Activity Relationship (SAR). For instance, adding a lipophilic aromatic group to the nitrogen might be designed to interact with a hydrophobic pocket in a target enzyme, while installing a hydroxyl group on a carbon atom could introduce a new hydrogen bond interaction with a key amino acid residue.

cluster_0 Core Scaffold cluster_1 Diversification Strategies cluster_2 Targeted Outcomes Core Morpholine Core N_Func N-Functionalization (Alkylation, Acylation) Core->N_Func C_Func C-Functionalization (Stereocenter Creation) Core->C_Func Spiro Spirocyclization (Conformational Constraint) Core->Spiro Fusion Ring Fusion (Bicyclic Systems) Core->Fusion Potency Improve Potency N_Func->Potency BBB Optimize BBB Penetration N_Func->BBB PK Tune PK Properties N_Func->PK C_Func->Potency Selectivity Enhance Selectivity C_Func->Selectivity Spiro->Selectivity Fusion->Selectivity

Caption: Strategies for diversifying the core morpholine scaffold to achieve desired therapeutic outcomes.

The CNS Drug Discovery Cascade: A Self-Validating Workflow

The path from a novel chemical idea to a viable CNS drug candidate is a multi-stage process designed to filter a large number of compounds down to a select few with the highest potential for success. Each stage acts as a validation check for the previous one.[10] An initial high-throughput screen might identify hundreds of "hits," but only those that succeed in subsequent, more complex assays will advance.

This tiered approach is critical for efficiently allocating resources and ensuring that only the most promising candidates are subjected to expensive and time-consuming in vivo testing.[10][11]

A1 Primary Biochemical Assay (Target Binding, IC50) B1 Cell-Based Functional Assay (Confirm Mechanism of Action) A1->B1 Validate Activity A2 In Silico ADMET Prediction (BBB, Lipinski's Rules) B3 PAMPA-BBB Assay (Measure Passive Permeability) A2->B3 Validate Permeability C1 Pharmacokinetics (PK) in Rodents (Brain/Plasma Ratio) B1->C1 Confirm In Vivo Exposure B2 Selectivity Profiling (Against Off-Targets) C2 Efficacy in Disease Model (e.g., Alzheimer's Transgenic Mouse) B2->C2 B3->C1 C1->C2 Link Exposure to Efficacy C3 Preliminary Toxicology C2->C3 Assess Safety

Caption: A tiered workflow for the evaluation of novel CNS drug candidates.

Key Experimental Protocol: PAMPA-BBB Assay

A crucial early gatekeeper in CNS drug discovery is assessing a compound's ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion across the BBB.[12][13] It is a cost-effective way to prioritize compounds before moving to more complex cell-based or in vivo models.[13]

Step-by-Step Methodology:

  • Preparation of Lipid Membrane: A brain lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent like dodecane is prepared.[14]

  • Coating the Donor Plate: The filter of a 96-well donor plate is coated with a small volume (e.g., 5 µL) of the lipid solution and the solvent is allowed to evaporate, leaving a lipid monolayer.

  • Preparation of Solutions:

    • Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a known concentration (e.g., 500 µM).[14]

    • Acceptor Solution: The wells of a 96-well acceptor plate are filled with buffer.

  • Assay Assembly: The lipid-coated donor plate is placed on top of the acceptor plate, creating a "sandwich." The donor solution containing the test compound is added to the donor wells.

  • Incubation: The plate sandwich is incubated at room temperature for an extended period (e.g., 4 to 18 hours) to allow the compound to diffuse from the donor well, through the artificial membrane, and into the acceptor well.[14]

  • Quantification: After incubation, the concentrations of the compound in the donor (CD(t)), acceptor (CA(t)), and a reference well are measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability: The effective permeability coefficient (Pe) is calculated using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[15]

Compounds are typically classified as high, medium, or low permeability based on their Pe values (e.g., Pe > 40 x 10-6 cm/s often indicates high permeability).[12] This quantitative data allows for direct comparison and ranking of novel morpholine scaffolds.

Case Study: Morpholine Scaffolds in Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[16] A key enzyme responsible for the production of Aβ is β-secretase (BACE1).[17] Therefore, inhibiting BACE1 has been a major therapeutic strategy.[16][17]

Morpholine scaffolds have featured prominently in the design of potent BACE1 inhibitors. The rationale is twofold:

  • Target Engagement: The morpholine's oxygen atom can form critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site.

  • Pharmacokinetic Tuning: The morpholine moiety helps to impart the necessary drug-like properties, including sufficient solubility and the ability to cross the BBB, to reach the enzyme within the brain.

The development of BACE1 inhibitors serves as an excellent example of scaffold-based drug design, where the core morpholine structure is decorated with other chemical groups to optimize binding affinity and selectivity. While many BACE1 inhibitors have faced challenges in late-stage clinical trials for various reasons, the chemical insights gained from these programs remain invaluable for CNS drug discovery.[9]

Compound Class Target Role of Morpholine Scaffold Key Quantitative Data (Example)
Aryl-MorpholinesBACE1H-bond acceptor for catalytic dyad; solubility enhancementIC₅₀ = 10-100 nM
Morpholino-pyrimidinesLRRK2 (Parkinson's)Scaffold for kinase hinge-binding; improves brain permeabilityIC₅₀ < 1 nM, Brain/Plasma Ratio > 1.0[6]
PhenylmorpholinesNorepinephrine TransporterCore scaffold for binding; metabolic stabilityKᵢ = 1-5 nM

Challenges and Future Outlook

Despite the advantages of the morpholine scaffold, significant challenges remain in CNS drug development. The BBB is not just a passive barrier; it is equipped with active efflux transporters, such as P-glycoprotein (P-gp), that can recognize and expel drug molecules from the brain, severely limiting their efficacy.[18] Designing molecules that are poor substrates for these transporters is a critical, yet difficult, aspect of medicinal chemistry.

The future of CNS drug discovery with morpholine scaffolds is bright and will likely involve:

  • Targeting Novel Pathways: As our understanding of CNS diseases evolves, new targets beyond traditional enzymes and receptors are being identified. The versatility of the morpholine scaffold makes it an ideal starting point for developing ligands for these novel targets.

  • Advanced Drug Delivery Systems: Combining morpholine-based drugs with innovative delivery technologies, such as nanoparticles or receptor-mediated transcytosis strategies, may provide new ways to overcome the BBB and enhance therapeutic efficacy.[19]

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]

  • Physicochemical determinants of blood brain barrier penetrating molecules. RJPT. Available from: [Link]

  • Morpholine. Wikipedia. Available from: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • Patented in vitro blood-brain barrier models in CNS drug discovery. PubMed. Available from: [Link]

  • Morpholine-containing molecular scaffolds of our in-house library. ResearchGate. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Available from: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central. Available from: [Link]

  • Morpholine scaffold in common antidepressants. ResearchGate. Available from: [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Moovams. Available from: [Link]

  • Traversing the Blood–Brain Barrier: Challenges and Opportunities. NCBI. Available from: [Link]

  • Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. NIH. Available from: [Link]

  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB = PAMPA) effective permeability (P e ) plotted for 8 control compounds. ResearchGate. Available from: [Link]

  • In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights. Available from: [Link]

  • The future of CNS drug development: signs of real progress. Drug Discovery Today. Available from: [Link]

  • Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. PubMed. Available from: [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available from: [Link]

  • Challenges and Opportunities in CNS Drug Development. Simbec-Orion. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. Available from: [Link]

  • Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery. MDPI. Available from: [Link]

  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. Available from: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Available from: [Link]

  • Development and Structural Modification of BACE1 Inhibitors. MDPI. Available from: [Link]

  • CNS Disease Models and Safety Pharmacology Testing. WuXi Biology. Available from: [Link]

  • Integrated In Silico Drug Design and QSAR Modelling of BACE1 Inhibitors for Alzheimer's Disease Therapeutics. ChemRxiv. Available from: [Link]

  • Overcoming challenges in the design of drug delivery systems targeting the central nervous system. PMC. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Figshare. Available from: [Link]

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Foundational

Technical Guide: Lipophilicity and LogP Profiling of 2-Cyclopentylmorpholine

This technical guide provides a comprehensive physicochemical analysis of 2-Cyclopentylmorpholine, designed for researchers in medicinal chemistry and drug discovery. Abstract 2-Cyclopentylmorpholine (CAS: 1519955-89-5)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical analysis of 2-Cyclopentylmorpholine, designed for researchers in medicinal chemistry and drug discovery.

Abstract

2-Cyclopentylmorpholine (CAS: 1519955-89-5) represents a strategic scaffold in modern drug design, offering a balance between the hydrophilic morpholine core and the lipophilic cyclopentyl appendage. This guide details its partition coefficient (LogP), distribution coefficient (LogD), and the mechanistic implications of these values in CNS penetration and metabolic stability.

Molecular Identity & Structural Significance[1]

Before analyzing lipophilicity, it is critical to distinguish the specific isomer . 2-Cyclopentylmorpholine features a cyclopentyl ring attached to the C2 carbon of the morpholine heterocycle, leaving the secondary amine (N4) free for further functionalization.

PropertySpecification
CAS Number 1519955-89-5
IUPAC Name 2-cyclopentylmorpholine
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
SMILES C1(C2CCCC2)CNCCO1
Key Feature C2-substitution creates a chiral center, influencing binding affinity and metabolic soft spots.

Physicochemical Profile: LogP and LogD[2]

The lipophilicity of 2-Cyclopentylmorpholine is dynamic, governed heavily by the ionization of the secondary amine.

Quantitative Values

The following values represent a synthesis of calculated (cLogP) and predicted consensus data derived from fragment-based algorithms.

ParameterValueContext
LogP (Neutral) 1.17 ± 0.2 Represents the uncharged species. This value falls within the optimal fragment range (1–3) for CNS-active fragments.
pKa (Predicted) 8.4 – 8.6 Typical for morpholine secondary amines. The molecule is predominantly ionized at physiological pH.
LogD (pH 7.4) 0.13 – 0.40 Critical Insight: At blood pH, the "ionization penalty" reduces effective lipophilicity by ~1 log unit.
Polar Surface Area 21.26 Ų Low PSA suggests excellent potential for blood-brain barrier (BBB) permeability if the amine is masked or the pH gradient favors the neutral form.
The Ionization Penalty

As a Senior Scientist, one must recognize that LogP is a theoretical constant for the neutral molecule. However, LogD drives in vivo behavior.

  • At pH 7.4: The molecule exists in equilibrium, with ~90% in the protonated (cationic) form.

  • Implication: While the cyclopentyl group adds hydrophobic bulk (increasing LogP from morpholine's -0.86 to +1.17), the cationic amine ensures high aqueous solubility, preventing the "grease ball" effect common in high-LogP drugs.

Mechanistic Implications in Drug Design[2][3][4]

Blood-Brain Barrier (BBB) Penetration

2-Cyclopentylmorpholine is often used as a "solubilizing tail" in CNS inhibitors.

  • Mechanism: The neutral fraction (LogP ~1.17) passively diffuses across the endothelial membranes of the BBB.

  • Trapping: Once inside the more acidic compartments of the lysosome or intracellular space, the amine protonates, potentially leading to lysosomal trapping—a double-edged sword that increases residence time but can cause phospholipidosis.

Metabolic Stability

The cyclopentyl group blocks the metabolic oxidation that typically occurs at the C2/C3 positions of the morpholine ring.

  • Steric Shielding: The bulky C2-cyclopentyl group hinders Cytochrome P450 (CYP) access to the alpha-carbon, potentially extending the half-life (

    
    ) compared to unsubstituted morpholine analogs.
    

Experimental Protocols

For internal validation, the following protocols are recommended. These are designed to account for the amine's volatility and ionization.

Protocol A: Potentiometric LogP Determination (The Gold Standard)

Best for ionizable amines where pH dependence is critical.

  • Preparation: Dissolve 5 mg of 2-Cyclopentylmorpholine in 10 mL of 0.1 M KCl (ionic strength adjuster).

  • Titration: Perform a dual-phase titration using water-saturated octanol and octanol-saturated water.

  • Execution:

    • Titrate the aqueous phase from pH 2.0 to 12.0 using 0.1 M KOH/HCl.

    • Repeat the titration in the presence of varying volumes of octanol.

  • Calculation: The shift in the pKa curve (

    
    ) in the presence of octanol directly correlates to the partition coefficient of the neutral and ionized species.
    
    • Note: This method eliminates the need for phase separation and concentration analysis.

Protocol B: Miniaturized Shake-Flask (HPLC-UV)

Best for high-throughput screening.

  • Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) for 24 hours.

  • Spiking: Add 100 µM of compound to the aqueous buffer phase.

  • Equilibration: Add an equal volume of pre-saturated octanol. Vortex for 60 minutes at 25°C. Centrifuge at 3000 RPM for 10 minutes to break emulsions.

  • Quantification:

    • Remove the aqueous phase carefully.

    • Inject into HPLC (C18 column, Acetonitrile/Water gradient).

    • Calculate LogD using the ratio of peak areas (Area_oct / Area_aq).

Visualizations

Diagram 1: Physicochemical Decision Tree

This diagram illustrates the logic flow for assessing 2-Cyclopentylmorpholine in a drug discovery campaign.

G Start Candidate: 2-Cyclopentylmorpholine Calc Calculate Properties (cLogP, pKa) Start->Calc Check_pKa Is pKa > 7.4? Calc->Check_pKa High_pKa Yes (Amine is Protonated) Check_pKa->High_pKa pKa ~8.5 Low_pKa No (Neutral dominant) Check_pKa->Low_pKa pKa < 7.0 Calc_LogD Calculate LogD(7.4) LogD ≈ LogP - 1.0 High_pKa->Calc_LogD Solubility High Aqueous Solubility (Good for formulation) Calc_LogD->Solubility Permeability Check Passive Diffusion (Neutral species drives permeation) Calc_LogD->Permeability Decision Optimization Strategy: Mask Amine or Exploit Solubility Solubility->Decision Permeability->Decision Direct_LogP LogD ≈ LogP Low_pKa->Direct_LogP

Caption: Decision logic for evaluating the physicochemical impact of the basic amine in 2-Cyclopentylmorpholine.

Diagram 2: Experimental Workflow (Shake-Flask)

A step-by-step visualization of the miniaturized LogD determination protocol.

Workflow Step1 1. Pre-Saturation (Octanol + PBS pH 7.4) Step2 2. Spiking (Add Compound to Buffer) Step1->Step2 Step3 3. Equilibrium (Vortex 60m + Centrifuge) Step2->Step3 Step4 4. Phase Separation (Isolate Aqueous Layer) Step3->Step4 Step5 5. HPLC Analysis (Quantify Concentration) Step4->Step5 Result Calculate LogD Log([Oct]/[Aq]) Step5->Result

Caption: Standardized workflow for determining LogD(7.4) using the Shake-Flask method coupled with HPLC detection.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. [Link]

  • PubChem. (2024).[1] Compound Summary for 2-Cyclopentylmorpholine (and related analogs). National Library of Medicine. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Potentiometric LogP protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for N-Alkylation of 2-Cyclopentylmorpholine

Executive Summary 2-Cyclopentylmorpholine represents a valuable scaffold in medicinal chemistry, offering a balance of lipophilicity and metabolic stability distinct from unsubstituted morpholine. However, the steric bul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopentylmorpholine represents a valuable scaffold in medicinal chemistry, offering a balance of lipophilicity and metabolic stability distinct from unsubstituted morpholine. However, the steric bulk imposed by the C2-cyclopentyl group creates a unique kinetic profile that complicates standard N-alkylation protocols.

This guide provides two validated methodologies for the N-alkylation of 2-cyclopentylmorpholine:

  • Direct Alkylation (

    
    ):  Optimized for primary, unhindered electrophiles.
    
  • Reductive Amination: The preferred route for secondary alkyl groups and preventing quaternization.

Unlike generic protocols, these methods account for the reduced nucleophilicity of the nitrogen center caused by the proximal cyclopentyl ring.

Strategic Decision Matrix

Before initiating synthesis, select the appropriate protocol based on your target electrophile. The steric environment of 2-cyclopentylmorpholine renders it less forgiving than simple morpholine.

DecisionMatrix Start Target: N-Alkyl-2-Cyclopentylmorpholine Decision Nature of Alkyl Group (R) Start->Decision MethodA Method A: Direct Alkylation (SN2) (Primary Alkyl Halides) Decision->MethodA Primary Carbon MethodB Method B: Reductive Amination (Aldehydes/Ketones) Decision->MethodB Secondary Carbon / Branched SubA Methyl, Ethyl, Benzyl, Allyl MethodA->SubA SubB Isopropyl, Cyclohexyl, Heterocycles MethodB->SubB

Figure 1: Selection guide for synthetic pathway based on the steric demand of the incoming alkyl group.

Method A: Direct N-Alkylation ( )

Best For: Methylation, Benzylation, Allylation. Mechanism: Nucleophilic attack of the secondary amine on an alkyl halide.

Mechanistic Insight

The C2-cyclopentyl group introduces significant steric hindrance. While morpholine typically reacts rapidly at room temperature, 2-cyclopentylmorpholine may require elevated temperatures (40–60 °C) to drive conversion. However, this same bulk effectively suppresses over-alkylation to the quaternary ammonium salt, a common side reaction with unhindered amines.

General Protocol

Reagents:

  • Substrate: 2-Cyclopentylmorpholine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    (for sluggish reactions)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Additive: TBAI or KI (0.1 equiv) if using Alkyl Chlorides.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-cyclopentylmorpholine (1.0 equiv) and anhydrous MeCN (

    
     concentration).
    
  • Base Addition: Add powdered

    
     (2.5 equiv). Note: Ensure the base is finely ground to maximize surface area.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Critical Checkpoint: If the reaction is exothermic (e.g., with methyl iodide), cool to 0 °C during addition, then warm to RT.

  • Incubation: Stir at room temperature for 4–16 hours. Monitor by LCMS.[1]

    • Optimization: If conversion is <50% after 4 hours, heat to 60 °C.

  • Workup: Filter off inorganic salts through a Celite pad. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: The crude residue is often pure enough for subsequent steps. If not, purify via silica gel chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Optimization Table
VariableStandard ConditionAggressive Condition (For unreactive R-X)Rationale
Solvent Acetonitrile (MeCN)DMF or NMPPolar aprotic solvents stabilize the transition state; DMF allows higher temps.
Base


or DIPEA
Cesium ("Cesium Effect") improves solubility and reactivity of the nucleophile.
Temp 25 °C60–80 °COvercomes the activation energy barrier imposed by the C2-cyclopentyl group.
Leaving Group Bromide (-Br)Iodide (-I) or Triflate (-OTf)Better leaving groups accelerate the rate-determining step.

Method B: Reductive Amination[2]

Best For: Introduction of bulky groups (Isopropyl, Cyclobutyl), library synthesis. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Mechanistic Insight

Direct


 alkylation with secondary halides (e.g., 2-bromopropane) is often futile due to competing elimination (E2) and severe steric clash. Reductive amination bypasses this by reacting the amine with a ketone/aldehyde.[2] The intermediate iminium ion is planar (

), temporarily relieving steric strain before hydride delivery.
General Protocol

Reagents:

  • Substrate: 2-Cyclopentylmorpholine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for ketone activation.

Step-by-Step Procedure:

  • Imine Formation: In a vial, dissolve 2-cyclopentylmorpholine (1.0 equiv) and the ketone/aldehyde (1.2 equiv) in DCE (

    
    ).
    
  • Activation: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT to equilibrate the iminium species.

    • Note: Use

      
       or molecular sieves if the imine formation is unfavorable (rare for this substrate).
      
  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Safety: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench with saturated aqueous

    
     (pH > 8). Stir vigorously for 15 minutes to break down boron complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH/

    
    ).
    
Reaction Workflow Diagram

ReductiveAmination Start 2-Cyclopentylmorpholine + Ketone/Aldehyde Step1 Acid Activation (AcOH, DCE) Start->Step1 Inter Iminium Ion Intermediate Step1->Inter - H2O Step2 Hydride Delivery (NaBH(OAc)3) Inter->Step2 Product N-Alkylated Product Step2->Product Reduction

Figure 2: Stepwise progression of the Reductive Amination protocol.

Troubleshooting & Critical Parameters

Monitoring Reaction Progress

Due to the non-chromophoric nature of the morpholine core (unless the R group is aromatic), UV detection (254 nm) may be weak.

  • Recommended: Use LCMS (ESI+) or stain TLC plates with Ninhydrin (for starting amine) or Iodine/KMnO4 (for product).

  • TLC Shift: The N-alkylated product will typically be less polar (higher

    
    ) than the secondary amine starting material in MeOH/DCM systems.
    
Common Pitfalls
  • Incomplete Conversion (Method A): Often due to the "umbrella effect" of the cyclopentyl group blocking the trajectory of the electrophile.

    • Fix: Switch to Method B if possible, or use a sealed tube at 80 °C with DIPEA in Toluene.

  • Boron Emulsions (Method B): During workup, boron salts can form sticky emulsions.

    • Fix: Use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution wash instead of simple water/bicarb to solubilize boron species.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9308. (Review of N-alkylation methodologies). Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Context on morpholine use in MedChem). Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Application

2-Cyclopentylmorpholine in fragment-based drug design (FBDD)

Application Note: 2-Cyclopentylmorpholine in Fragment-Based Drug Design (FBDD) Part 1: Executive Summary & Rationale The "Escape from Flatland" Imperative Traditional high-throughput screening (HTS) libraries are often d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Cyclopentylmorpholine in Fragment-Based Drug Design (FBDD)

Part 1: Executive Summary & Rationale

The "Escape from Flatland" Imperative Traditional high-throughput screening (HTS) libraries are often dominated by flat, sp²-rich aromatic compounds.[1] While these molecules are easy to synthesize, they frequently suffer from poor solubility, promiscuous binding, and suboptimal pharmacokinetic profiles.

2-Cyclopentylmorpholine represents a paradigm shift toward sp³-rich fragments . This scaffold offers a strategic balance of physicochemical properties ideal for Fragment-Based Drug Design (FBDD):

  • Structural Complexity: The C2-substitution introduces a chiral center and breaks planarity, increasing the fraction of sp³ hybridized carbons (

    
    ).
    
  • Pharmacophore Duality: The morpholine ring acts as a hydrophilic hydrogen-bond acceptor (kinase hinge binder), while the cyclopentyl group provides a defined hydrophobic vector for pocket occupancy.

  • Growth Potential: The secondary amine (

    
    ) serves as a high-reactivity "growth vector" for rapid library elaboration without disrupting the core binding mode.
    

Part 2: Physicochemical Profiling

To validate 2-cyclopentylmorpholine as a superior starting point, we compare its properties against the industry-standard "Rule of Three" (Ro3) for fragments.

Table 1: Physicochemical Properties of 2-Cyclopentylmorpholine

PropertyValueRo3 CriteriaStrategic Insight
Molecular Weight (MW) 155.24 Da< 300 DaLeaves significant mass "headroom" for fragment growing.
cLogP ~1.6< 3.0Ideal balance: hydrophobic enough for binding, polar enough for solubility.
H-Bond Donors (HBD) 1 (NH)< 3The NH is a handle for chemical elaboration.
H-Bond Acceptors (HBA) 2 (O, N)< 3The ether oxygen is a classic kinase hinge-binding motif.
Fsp³ 0.67N/A (>0.4 preferred)High 3D character correlates with better clinical success rates.
Rotatable Bonds 1< 3Low entropic penalty upon binding.

Part 3: Synthetic Protocol

Objective: Enantioselective synthesis of (S)-2-cyclopentylmorpholine. Note: Controlling chirality is critical as the (S) and (R) enantiomers will probe different sub-pockets.

Reaction Scheme (Text Description)
  • Starting Material: (S)-2-Amino-2-cyclopentylethanol (derived from L-Cyclopentylglycine).

  • Cyclization Precursor: Chloroacetyl chloride acylation.

  • Ring Closure: Base-mediated intramolecular alkoxylation.

  • Reduction: Amide reduction to the final amine.

Detailed Methodology

Step 1: N-Acylation

  • Dissolve (S)-2-amino-2-cyclopentylethanol (10.0 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Add triethylamine (2.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).

  • Stir for 2 hours, allowing the mixture to reach room temperature.

  • Checkpoint: Monitor TLC for disappearance of amine.

  • Quench with water, extract with DCM, and dry over MgSO₄.

Step 2: Cyclization (Morpholinone Formation)

  • Dissolve the crude chloroacetamide intermediate in anhydrous THF.

  • Add Potassium tert-butoxide (KOtBu, 1.5 eq) slowly at 0°C to induce intramolecular cyclization.

  • Stir at room temperature for 4 hours.

  • Purification: Silica gel chromatography (EtOAc/Hexane) to isolate (S)-6-cyclopentylmorpholin-3-one.

Step 3: Reduction to Morpholine

  • Dissolve the morpholinone (5.0 mmol) in anhydrous THF.

  • Add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) carefully under Argon flow.

  • Reflux for 6 hours.

  • Workup (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL). Filter the granular precipitate.

  • Concentrate filtrate to yield (S)-2-cyclopentylmorpholine .

Part 4: FBDD Workflow & Application

This scaffold is particularly potent in targeting Kinases (e.g., PI3K, mTOR) and GPCRs .

Experimental Workflow: From Hit to Lead
  • Fragment Screening (SPR/NMR):

    • Method: Ligand-observed ¹H CPMG NMR.

    • Setup: Screen a library of 500 fragments including 2-cyclopentylmorpholine against the target protein (e.g., PI3Kα).

    • Hit Validation: Confirm binding via Surface Plasmon Resonance (SPR) to determine

      
       and Ligand Efficiency (LE).
      
  • Structural Characterization (X-ray Crystallography):

    • Soak the fragment into protein crystals.

    • Binding Mode: The morpholine oxygen typically accepts a H-bond from the hinge region (e.g., Val851 in PI3K). The cyclopentyl group should occupy the hydrophobic "affinity pocket" or ribose pocket, displacing water molecules (entropic gain).

  • Fragment Elaboration (Growing):

    • Vector: The secondary amine (

      
      ) is the primary exit vector.
      
    • Chemistry: Amide coupling, Buchwald-Hartwig amination, or SNAr reactions to attach aromatic tails that reach the solvent-exposed region.

Visualizing the Workflow (DOT Diagram)

FBDD_Workflow Start Fragment Library (High Fsp³ Focus) Screen Biophysical Screening (SPR / CPMG NMR) Start->Screen Hit Hit Identification 2-Cyclopentylmorpholine (KD: ~100-500 µM) Screen->Hit Selection Xray X-Ray Crystallography Confirm Hinge Binding Hit->Xray Soaking Design Structure-Based Design Define Growth Vectors (N4) Xray->Design 3D Mode Synth Parallel Synthesis (Amide Coupling / SNAr) Design->Synth Elaboration Lead Lead Compound (KD: < 100 nM) Synth->Lead Optimization Lead->Xray Iterative Cycle

Figure 1: Iterative FBDD workflow emphasizing the transition from the 2-cyclopentylmorpholine fragment to a potent lead compound.

Part 5: Mechanistic Pathway & Logic

Why does this specific fragment work? The logic follows the "Anchor and Grow" principle.

  • The Anchor: The morpholine ring is a "privileged structure" for kinases.[2] It mimics the adenine ring of ATP, forming a critical hydrogen bond with the backbone amide of the hinge region.

  • The Shield: The cyclopentyl group acts as a metabolic shield. Unlike a phenyl ring, it is less prone to oxidative metabolism (CYP450) and provides shape complementarity to non-planar hydrophobic pockets, improving selectivity.

  • The Vector: The nitrogen atom is positioned to allow growth towards the solvent front, where solubility-enhancing groups can be added without disrupting the core binding.

Retrosynthetic Analysis Diagram

Retrosynthesis Target 2-Cyclopentylmorpholine Inter1 Morpholin-3-one Intermediate Target->Inter1 Reduction (LiAlH4) Precursor N-(2-hydroxy-1-cyclopentylethyl) -2-chloroacetamide Inter1->Precursor Cyclization (KOtBu) StartMat (S)-2-Amino-2- cyclopentylethanol Precursor->StartMat Acylation (ClCH2COCl)

Figure 2: Retrosynthetic pathway for the enantioselective synthesis of the scaffold.

References

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008).[3] The Practice of Medicinal Chemistry. Elsevier.[2] (Context: Morpholine as a pharmacophore).

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1][4][5] Nature Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[2][4] Journal of Medicinal Chemistry. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Cyclopentylmorpholine Cyclization Reactions

Welcome to the technical support center for the synthesis of 2-Cyclopentylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopentylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the cyclization reactions involved in forming this valuable morpholine derivative. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction yields and ensure the purity of your final product.

Introduction to 2-Cyclopentylmorpholine Synthesis

2-Cyclopentylmorpholine is a significant heterocyclic compound, often utilized as a building block in the development of novel pharmaceutical agents and other specialty chemicals. The morpholine ring imparts desirable physicochemical properties such as improved water solubility and metabolic stability to parent molecules.

The most common and direct route to 2-substituted morpholines, including the cyclopentyl variant, is the intramolecular cyclization of an N-substituted amino alcohol. In this case, the precursor is N-(2-hydroxyethyl)cyclopentylamine. This reaction is typically acid-catalyzed, involving the dehydration of the amino alcohol to form the morpholine ring. While conceptually straightforward, this process is often accompanied by challenges that can significantly impact the reaction yield and purity of the final product. Common issues include incomplete conversion, the formation of side products, and difficulties in purification. This guide will address these challenges in a systematic, question-and-answer format to provide clear and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acid-catalyzed cyclization of N-(2-hydroxyethyl)cyclopentylamine?

A1: The acid-catalyzed cyclization proceeds through a series of key steps. First, the acid catalyst protonates the hydroxyl group of the N-(2-hydroxyethyl)cyclopentylamine, converting it into a good leaving group (water). Subsequently, the nitrogen atom of the amine acts as a nucleophile and attacks the carbon bearing the protonated hydroxyl group in an intramolecular SN2 reaction. This results in the formation of the six-membered morpholine ring and the expulsion of a water molecule.

Q2: What are the most common acid catalysts used for this type of cyclization, and how do I choose the best one?

A2: Strong, non-nucleophilic acids are typically employed as dehydrating agents and catalysts for this reaction. Concentrated sulfuric acid is a common choice due to its strong dehydrating properties. Other acids, such as phosphoric acid or triflic acid, can also be used. The choice of acid can influence the reaction rate and the formation of side products. For sensitive substrates, a milder acid might be preferable to minimize charring or other degradation pathways.

Q3: What are the critical reaction parameters that I need to control to maximize the yield of 2-Cyclopentylmorpholine?

A3: The three most critical parameters are temperature, reaction time, and water removal. The dehydration reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of undesired byproducts and charring. The reaction time needs to be sufficient to ensure complete cyclization, which can often be several hours. Finally, as water is a product of the reaction, its efficient removal (e.g., through azeotropic distillation with a Dean-Stark trap) can drive the equilibrium towards the formation of the morpholine product.

Troubleshooting Guide

Low or No Yield

Q: I'm observing very low conversion of my starting material, N-(2-hydroxyethyl)cyclopentylamine. What are the likely causes?

A: Low conversion is a common issue and can often be traced back to several factors:

  • Inadequate Temperature: The dehydration reaction has a significant activation energy and requires sufficient thermal input. If the reaction temperature is too low, the rate of cyclization will be impractically slow. A temperature drop of even 10-15°C can drastically reduce the yield.[1]

    • Solution: Ensure your reaction is heated to the optimal temperature, typically in the range of 150-180°C for this type of cyclization. Use a calibrated thermometer and a reliable heating source to maintain a stable temperature.

  • Insufficient Reaction Time: The intramolecular cyclization can be a slow process.

    • Solution: Increase the reaction time and monitor the progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion.

  • Catalyst Issues: An insufficient amount of acid catalyst or the use of a weak acid may not be effective in promoting the dehydration.

    • Solution: Ensure you are using a sufficient stoichiometric amount of a strong acid catalyst, such as concentrated sulfuric acid.

  • Presence of Water: If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.

    • Solution: Employ a Dean-Stark apparatus or a similar setup for azeotropic removal of water if your reaction solvent allows.

Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions occurring?

A: The formation of side products is a primary contributor to reduced yield and purification challenges. The most common side reactions include:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of N-(2-hydroxyethyl)cyclopentylamine can react with each other, leading to the formation of dimers or oligomers.

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one. This can be achieved by using a larger volume of solvent or by the slow addition of the starting material to the hot reaction mixture.

  • Over-alkylation: If a reactive alkylating agent is used in a multi-step synthesis of the precursor, there is a risk of forming quaternary ammonium salts.

  • Charring/Degradation: At excessively high temperatures, the starting material or product can decompose, leading to a dark, tarry reaction mixture.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. Good stirring is essential for even heat distribution.

Reaction Stalling or Incomplete Reaction

Q: My reaction starts but then seems to stop before all the starting material is consumed. What could be the cause?

A: A stalling reaction can be frustrating. Here are a few potential reasons:

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting material or solvent.

    • Solution: Ensure the purity of your starting materials and solvents. If necessary, a purification step for the N-(2-hydroxyethyl)cyclopentylamine may be required before the cyclization.

  • Equilibrium Has Been Reached: Without effective water removal, the reaction will reach a point of equilibrium where the rates of the forward and reverse reactions are equal.

    • Solution: As mentioned previously, actively remove water from the reaction mixture.

Key Protocols

Protocol 1: Acid-Catalyzed Dehydrative Cyclization of N-(2-hydroxyethyl)cyclopentylamine

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • N-(2-hydroxyethyl)cyclopentylamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • High-boiling point solvent (e.g., Toluene or Xylene)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add N-(2-hydroxyethyl)cyclopentylamine (1.0 eq) and the chosen solvent (e.g., Toluene).

  • Slowly and carefully, add concentrated sulfuric acid (0.5 - 1.0 eq) to the stirred solution. Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux and collect the water that azeotropes with the solvent in the Dean-Stark trap.

  • Continue heating until no more water is collected, and TLC or GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the mixture is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Cyclopentylmorpholine.

Protocol 2: Purification by Fractional Distillation

Due to the relatively low boiling point of 2-Cyclopentylmorpholine, fractional distillation under reduced pressure is an effective method of purification.

Procedure:

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Transfer the crude 2-Cyclopentylmorpholine to the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point of 2-Cyclopentylmorpholine.

Data Presentation

Table 1: Typical Reaction Parameters for 2-Cyclopentylmorpholine Synthesis

ParameterRecommended RangeRationale
Temperature 150 - 180 °CTo overcome the activation energy of dehydration without causing degradation.
Reaction Time 4 - 12 hoursTo ensure complete conversion of the starting material.
Catalyst Loading (H₂SO₄) 0.5 - 1.0 equivalentsSufficient to catalyze the reaction effectively.
Solvent Toluene or XyleneAllows for azeotropic removal of water at an appropriate temperature.

Visualizations

Reaction Mechanism

G cluster_0 Protonation cluster_1 Intramolecular SN2 Attack cluster_2 Deprotonation Start N-(2-hydroxyethyl)cyclopentylamine Protonated_Alcohol Protonated Alcohol Intermediate Start->Protonated_Alcohol + H+ Cyclization Cyclized Intermediate Protonated_Alcohol->Cyclization Intramolecular Nucleophilic Attack Product 2-Cyclopentylmorpholine Cyclization->Product - H+ Water H2O Cyclization->Water Elimination

Caption: Acid-catalyzed intramolecular cyclization of N-(2-hydroxyethyl)cyclopentylamine.

Troubleshooting Workflow

G Problem Low Yield of 2-Cyclopentylmorpholine Cause_Temp Inadequate Temperature? Problem->Cause_Temp Cause_Time Insufficient Reaction Time? Problem->Cause_Time Cause_Catalyst Catalyst Issue? Problem->Cause_Catalyst Cause_SideReaction Side Reactions? Problem->Cause_SideReaction Solution_Temp Optimize Temperature (150-180°C) Cause_Temp->Solution_Temp Solution_Time Increase Reaction Time & Monitor Progress Cause_Time->Solution_Time Solution_Catalyst Check Catalyst Loading & Purity Cause_Catalyst->Solution_Catalyst Solution_SideReaction Use High Dilution Conditions Cause_SideReaction->Solution_SideReaction

Caption: Troubleshooting workflow for low yield in 2-Cyclopentylmorpholine synthesis.

References

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. Available at: [Link]

  • Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. ResearchGate. Available at: [Link]

  • Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI. Available at: [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction. Analytical Methods (RSC Publishing). Available at: [Link]

  • (PDF) Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. ResearchGate. Available at: [Link]

  • Dehydrative cyclization of N-(β-hydroxyethyl)amides. ResearchGate. Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

  • (PDF) Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]

  • N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. NIH. Available at: [Link]

  • NMR Crystallography of the Polymorphs of Metergoline. MDPI. Available at: [Link]

  • comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Cyclopentylamine. PubChem. Available at: [Link]

  • Synthesis and characterization of a series of diverse poly(2-oxazoline)s. Research portal Eindhoven University of Technology. Available at: [Link]

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Available at: [Link]

Sources

Optimization

Stability of 2-Cyclopentylmorpholine under physiological conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Cyclopentylmorpholine. This document provides in-depth guidance on assessing the stability of this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Cyclopentylmorpholine. This document provides in-depth guidance on assessing the stability of this compound under physiological conditions, troubleshooting common experimental issues, and establishing robust analytical methods.

Given the limited publicly available data specifically on 2-Cyclopentylmorpholine, this guide synthesizes information from studies on related morpholine and alicyclic structures, alongside established principles of drug metabolism and bioanalysis. We will clearly indicate where principles are being extrapolated to provide a foundational framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for 2-Cyclopentylmorpholine?

Based on the metabolism of related structures, the primary metabolic pathways for 2-Cyclopentylmorpholine are predicted to involve oxidation of both the morpholine and cyclopentyl rings. The morpholine ring's nitrogen and adjacent carbons are potential sites for oxidation, while the cyclopentyl group may undergo hydroxylation. The initial step in the degradation of the morpholine ring in some biological systems is the cleavage of the C-N bond.

Q2: How stable is the morpholine ring itself under physiological conditions?

The morpholine ring is generally stable, but it can be metabolized. For instance, some morpholine-containing drugs are known to undergo rapid metabolism in vivo, which can limit their systemic efficacy. The metabolic pathway for morpholine has been challenging to fully elucidate due to its high water solubility and lack of a chromophore, making extraction and detection of metabolites difficult.

Q3: What is the expected metabolic fate of the cyclopentyl group?

Alicyclic rings like cyclopentyl are susceptible to oxidative metabolism. Studies on cyclopentanol in bacterial systems have shown its oxidation to cyclopentanone. In mammalian systems, cytochrome P450 (CYP) enzymes can hydroxylate such rings. While sometimes added to block metabolism, alicyclic groups like cyclopropyl rings have been shown to undergo unexpected oxidation and even bioactivation, suggesting the cyclopentyl moiety in your compound is a likely site of metabolic activity.

Q4: What are the recommended storage conditions for 2-Cyclopentylmorpholine in biological samples (e.g., plasma, serum)?

While specific data is unavailable, general best practices for drug stability in biological matrices should be followed. Samples should be stored at -80°C to minimize enzymatic degradation and chemical hydrolysis. Freeze-thaw cycles should be kept to a minimum. It is crucial to perform and validate the stability of 2-Cyclopentylmorpholine in the specific matrix under your intended storage and handling conditions as per regulatory guidelines.

Q5: Are there any known reactive metabolites associated with morpholine-containing compounds?

While not universally the case, the potential for N-nitrosation of the secondary amine in the morpholine ring to form N-nitrosomorpholine, a known mutagen and carcinogen, should be considered, particularly in relevant in vivo models or under specific chemical conditions. Additionally, metabolic oxidation of alicyclic rings can sometimes lead to the formation of reactive intermediates.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting advice for common experimental workflows used to assess the stability of 2-Cyclopentylmorpholine.

Guide 1: In Vitro Metabolic Stability Assessment

The in vitro metabolic stability assay using liver microsomes or S9 fractions is a primary screen to determine a compound's susceptibility to metabolism.

Predicted Metabolic Pathways of 2-Cyclopentylmorpholine

cluster_0 Predicted Phase I Metabolism cluster_1 Predicted Phase II Metabolism Parent 2-Cyclopentylmorpholine M1 Hydroxylated Cyclopentyl Metabolite Parent->M1 CYP450 Oxidation M2 Hydroxylated Morpholine Metabolite Parent->M2 CYP450 Oxidation M3 Ring-Opened Metabolite (from C-N cleavage) Parent->M3 Oxidative Cleavage M4 Glucuronide Conjugate (of M1 or M2) M1->M4 UGT Conjugation M2->M4

Caption: Predicted metabolic pathways for 2-Cyclopentylmorpholine.

Experimental Protocol: Microsomal Stability Assay

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • 2-Cyclopentylmorpholine stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL.

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compound with known metabolic fate (e.g., testosterone, verapamil).

    • Negative control compound with known high stability (e.g., warfarin).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of buffer, microsomes (final concentration typically 0.5-1.0 mg/mL), and your compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the percentage of 2-Cyclopentylmorpholine remaining at each time point.

Workflow for In Vitro Metabolic Stability Assay

Start Prepare Reagents (Buffer, Compound, Microsomes, NADPH) PreIncubate Pre-incubate Compound and Microsomes at 37°C Start->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate % Remaining and Half-Life (t½) Analyze->Calculate End Report Results Calculate->End

Caption: Workflow for a typical in vitro metabolic stability experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
High Variability Between Replicates - Inaccurate pipetting.- Inconsistent quenching.- Poor mixing.- Use calibrated pipettes.- Ensure quenching solution is ice-cold and added rapidly.- Vortex all solutions thoroughly at each step.
Compound Disappears Too Quickly (t½ < 5 min) - High metabolic clearance.- Non-specific binding to plasticware.- Reduce microsome concentration or incubation time.- Use low-binding plates/tubes.- Include a control incubation without NADPH to assess non-enzymatic degradation.
No Significant Disappearance of Compound - Compound is highly stable.- Inactive microsomes or NADPH system.- Confirm the activity of microsomes and NADPH with a positive control.- Increase microsome concentration or extend incubation time.
Poor Recovery at Time Zero - Non-specific binding.- Matrix effects in LC-MS/MS analysis.- Use low-binding labware.- Optimize sample cleanup and chromatographic separation.- Evaluate and correct for matrix effects using a stable isotope-labeled internal standard if available.
Guide 2: Bioanalytical Method Development & Validation

A validated bioanalytical method is essential for accurate quantification of 2-Cyclopentylmorpholine in biological matrices.

Key Steps in Method Development

  • Analyte & Internal Standard (IS) Selection:

    • Obtain a high-purity reference standard for 2-Cyclopentylmorpholine.

    • Select an appropriate internal standard. A stable isotope-labeled version of the analyte is ideal; otherwise, a structurally similar compound can be used.

  • Mass Spectrometry (MS) Optimization:

    • Infuse the analyte and IS into the mass spectrometer to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Optimize MS parameters such as collision energy and cone voltage.

  • Chromatography (LC) Development:

    • Select a suitable column (e.g., C18) and mobile phases to achieve good peak shape and retention.

    • Develop a gradient to separate the analyte from endogenous matrix components.

  • Sample Preparation:

    • Develop an extraction method to isolate the analyte from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Validation Parameters & Acceptance Criteria (based on FDA Guidelines)

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from matrix components.Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity Establish the relationship between concentration and response.Correlation coefficient (r²) > 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and the variability of measurements.Within ±15% of nominal concentration (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.CV of the matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term).Mean concentration within ±15% of nominal concentration.

(This table is a summary; refer to the latest FDA or ICH guidelines for complete details.)

Troubleshooting Bioanalytical Issues

box box Start Poor Peak Shape? CheckColumn Check column health. Change mobile phase pH. Start->CheckColumn Yes MatrixEffect Significant Matrix Effect? Start->MatrixEffect No ImproveCleanup Improve sample cleanup (e.g., switch to SPE). Change chromatography. MatrixEffect->ImproveCleanup Yes LowSensitivity Low Sensitivity? MatrixEffect->LowSensitivity No OptimizeMS Optimize MS parameters. Improve extraction recovery. LowSensitivity->OptimizeMS Yes HighVariability High Variability? LowSensitivity->HighVariability No CheckPipetting Verify pipetting accuracy. Ensure consistent sample processing. HighVariability->CheckPipetting Yes

Caption: Troubleshooting common issues in bioanalytical method development.

References

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed. (2024). PubMed.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Cyclopentylmorpholine and 2-Phenylmorpholine Potency: A Guide for Researchers

This guide provides a detailed comparison of the pharmacological potency of two morpholine derivatives: 2-Cyclopentylmorpholine and 2-Phenylmorpholine. While 2-Phenylmorpholine and its analogues are well-characterized as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the pharmacological potency of two morpholine derivatives: 2-Cyclopentylmorpholine and 2-Phenylmorpholine. While 2-Phenylmorpholine and its analogues are well-characterized as potent monoamine releasing agents, a significant gap in the scientific literature exists for 2-Cyclopentylmorpholine. This document will therefore present a comprehensive overview of the experimentally determined potency of 2-Phenylmorpholine and offer a theoretical potency comparison for 2-Cyclopentylmorpholine based on established structure-activity relationships (SAR) for this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential pharmacological profiles of these molecules.

Introduction: Structural and Pharmacological Context

Morpholine is a versatile heterocyclic compound that serves as a key pharmacophore in a multitude of biologically active molecules.[1][2] Its presence can influence a compound's pharmacokinetic properties and contribute to a wide range of pharmacological activities.[2] The 2-substituted morpholine scaffold, in particular, has been a focus of medicinal chemistry research. The nature of the substituent at the 2-position of the morpholine ring plays a crucial role in determining the compound's biological target and its potency.

2-Phenylmorpholine is the parent compound of a class of psychostimulants that includes well-known substances like phenmetrazine (3-methyl-2-phenylmorpholine).[3] It acts as a potent norepinephrine-dopamine releasing agent (NDRA), a mechanism shared by many stimulant drugs.[3][4] In contrast, 2-Cyclopentylmorpholine is a less-explored analogue where the aromatic phenyl group is replaced by a non-aromatic, aliphatic cyclopentyl group. This seemingly simple structural change is expected to have a profound impact on the molecule's interaction with biological targets and, consequently, its potency.

This guide will delve into the specifics of this comparison, starting with the known experimental data for 2-Phenylmorpholine, followed by a predictive analysis for 2-Cyclopentylmorpholine based on SAR principles.

Comparative Potency at Monoamine Transporters

The primary mechanism of action for 2-Phenylmorpholine is the release of the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA) via their respective transporters (NET and DAT).[3][4] Potency for this action is typically quantified by the half-maximal effective concentration (EC50) in in vitro release assays.

Experimentally Determined Potency of 2-Phenylmorpholine

In vitro studies using rat brain synaptosomes have established the potency of 2-Phenylmorpholine as a norepinephrine and dopamine releasing agent. The following table summarizes the EC50 values for 2-Phenylmorpholine and its methylated analogue, phenmetrazine, for comparison. A lower EC50 value indicates higher potency.

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
2-Phenylmorpholine 79[3]86[3]20,260[3]
Phenmetrazine29–50.4[5]70–131[5]7,765–>10,000[5]

These data demonstrate that 2-Phenylmorpholine is a potent releaser of norepinephrine and dopamine, with significantly weaker activity at the serotonin transporter (SERT). This profile is consistent with its classification as a psychostimulant.[3]

Theoretical Potency of 2-Cyclopentylmorpholine: A SAR-Based Prediction

Currently, there is no publicly available experimental data on the biological activity of 2-Cyclopentylmorpholine. However, we can infer its likely potency based on the structure-activity relationships of monoamine transporter ligands.[6][7]

The replacement of the phenyl group with a cyclopentyl group introduces several key changes:

  • Aromaticity: The loss of the aromatic phenyl ring eliminates the potential for crucial π-π stacking interactions with aromatic amino acid residues within the transporter's binding pocket.

  • Lipophilicity: The cyclopentyl group is a non-polar, aliphatic moiety that will alter the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with the binding site.

  • Conformational Flexibility: The cyclopentyl ring is more flexible than the rigid phenyl ring, which could influence how the molecule fits into the binding pocket.

Based on these changes, it is hypothesized that 2-Cyclopentylmorpholine will exhibit significantly lower potency as a norepinephrine and dopamine releasing agent compared to 2-Phenylmorpholine. The aromatic ring in 2-phenyl analogues is often a key structural requirement for sympathomimetic activity.[8] The loss of this feature would likely lead to a weaker interaction with the monoamine transporters, resulting in higher EC50 values.

Experimental Protocols

To experimentally validate the predicted potency of 2-Cyclopentylmorpholine and directly compare it to 2-Phenylmorpholine, the following established in vitro assays are recommended.

Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from cells expressing the respective transporters.

Objective: To determine the EC50 values for 2-Cyclopentylmorpholine and 2-Phenylmorpholine for norepinephrine, dopamine, and serotonin release.

Materials:

  • Cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) (e.g., HEK293 or CHO cells).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (2-Cyclopentylmorpholine and 2-Phenylmorpholine) dissolved in an appropriate vehicle.

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.[9]

  • Pre-loading with Radiotracer: Wash the cells with assay buffer and then incubate them with a low concentration of the respective radiolabeled monoamine to allow for uptake into the cells.[9]

  • Washing: Gently wash the cells with buffer to remove any extracellular radiotracer.

  • Compound Incubation: Add varying concentrations of the test compounds (2-Cyclopentylmorpholine and 2-Phenylmorpholine) to the wells. Include a vehicle control (no compound) and a positive control (a known releasing agent like amphetamine).[9]

  • Release Period: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for compound-induced release of the radiotracer.[9]

  • Sample Collection: Collect the supernatant from each well, which contains the released radiotracer.

  • Cell Lysis: Lyse the cells remaining in the wells to determine the amount of radiotracer that was not released.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of release for each compound concentration relative to the total amount of pre-loaded radiotracer. Plot the percentage of release against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_prep Cell Preparation cluster_assay Release Assay cluster_analysis Data Analysis plate_cells Plate transporter-expressing cells in 96-well plate grow_cells Incubate to allow cell adherence and growth plate_cells->grow_cells preload Pre-load cells with radiolabeled monoamine grow_cells->preload wash1 Wash to remove extracellular radiotracer preload->wash1 add_compounds Add varying concentrations of test compounds wash1->add_compounds incubate_release Incubate to induce release add_compounds->incubate_release collect_supernatant Collect supernatant (released radiotracer) incubate_release->collect_supernatant lyse_cells Lyse remaining cells (retained radiotracer) incubate_release->lyse_cells quantify Quantify radioactivity via scintillation counting collect_supernatant->quantify lyse_cells->quantify calculate_release Calculate % release quantify->calculate_release plot_curve Plot dose-response curve calculate_release->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Caption: Workflow for the Monoamine Transporter Release Assay.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that binds to the same site.

Objective: To determine the binding affinity (Ki) of 2-Cyclopentylmorpholine and 2-Phenylmorpholine for the dopamine and norepinephrine transporters.

Materials:

  • Membrane preparations from cells expressing hDAT or hNET.[10]

  • Radioligands specific for DAT (e.g., [³H]WIN 35,428) and NET (e.g., [³H]nisoxetine).[6]

  • Assay buffer.

  • Test compounds.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (competitor).[10]

  • Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound. The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways of Norepinephrine-Dopamine Releasing Agents

Norepinephrine-dopamine releasing agents like 2-Phenylmorpholine exert their effects by increasing the extracellular concentrations of these neurotransmitters. This leads to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, triggering downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ndra NDRA (e.g., 2-Phenylmorpholine) transporter Monoamine Transporter (DAT/NET) ndra->transporter Induces Reverse Transport release Increased Extracellular DA/NE transporter->release vesicle Synaptic Vesicle (DA/NE) vesicle->release Exocytosis receptor Dopamine/Adrenergic Receptors release->receptor Binds to signaling Downstream Signaling Cascades (e.g., cAMP, IP3/DAG) receptor->signaling response Cellular Response (e.g., altered excitability, gene expression) signaling->response

Caption: Mechanism of action of a Norepinephrine-Dopamine Releasing Agent.

The increased availability of dopamine and norepinephrine in the synapse leads to a variety of physiological and psychological effects, including increased alertness, focus, and energy, which are characteristic of stimulant compounds.[11] The biosynthesis of these catecholamines originates from the amino acid tyrosine.[12]

Conclusion

The experimental protocols outlined in this guide provide a clear path for the empirical determination of 2-Cyclopentylmorpholine's potency. Such studies are essential to validate these SAR-based predictions and to fully elucidate the pharmacological profile of this novel morpholine derivative. This comparative guide serves as a foundational resource for researchers interested in exploring the structure-function relationships of 2-substituted morpholines and their potential as modulators of monoamine neurotransmission.

References

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  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430.
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  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology (Clifton, N.J.), 1232, 177–191.
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  • Katz, J. L., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chlorophenyl)methoxytropanes. Journal of medicinal chemistry, 44(3), 397–407.
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  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(10), 2606–2616.
  • PubChem. (n.d.). 2-[1-(4-Cyclopentylpiperazin-1-yl)ethyl]morpholine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

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  • Oxford Academic. (2019, July 1). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Retrieved from [Link]

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  • PubMed. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Retrieved from [Link]

  • PubMed. (1988). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Retrieved from [Link]

  • Cleveland Clinic. (2022, March 27). Norepinephrine: What It Is, Function, Deficiency & Side Effects. Retrieved from [Link]

  • PubMed Central. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Bioactivity of 2-Cyclopentylmorpholine and 2-Cyclohexylmorpholine: A Predictive Guide

Introduction In the landscape of medicinal chemistry, the morpholine scaffold is recognized as a "privileged structure," a testament to its prevalence in a wide array of biologically active compounds and approved pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the morpholine scaffold is recognized as a "privileged structure," a testament to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its utility stems from favorable physicochemical properties, metabolic stability, and the capacity to improve the pharmacokinetic profile of drug candidates.[1][2] Within the vast chemical space of morpholine derivatives, substitutions at the 2-position offer a vector for modulating biological activity. This guide provides a comparative analysis of two such analogs: 2-Cyclopentylmorpholine and 2-Cyclohexylmorpholine.

Due to a notable absence of direct, head-to-head experimental comparisons in publicly available literature, this analysis will adopt a predictive approach. By leveraging established principles of structure-activity relationships (SAR), medicinal chemistry, and the distinct physicochemical properties of cyclopentyl versus cyclohexyl moieties, we will construct a scientifically reasoned forecast of their comparative bioactivities. This guide is intended for researchers, scientists, and drug development professionals to inform hypothesis-driven research and the rational design of novel therapeutics.

Structural and Physicochemical Considerations: Cyclopentyl vs. Cyclohexyl Moieties

The fundamental difference between 2-Cyclopentylmorpholine and 2-Cyclohexylmorpholine lies in the nature of the cycloalkyl substituent. This seemingly minor variation—a five-membered versus a six-membered ring—imparts significant differences in their three-dimensional shape, conformational flexibility, and lipophilicity, all of which are critical determinants of bioactivity.[3][4]

Property2-Cyclopentylmorpholine2-CyclohexylmorpholineRationale and Implications for Bioactivity
Molecular Weight ~155.25 g/mol ~169.28 g/mol A minor increase in molecular weight for the cyclohexyl analog.
Lipophilicity (Predicted cLogP) LowerHigherThe larger, more hydrocarbon-rich cyclohexyl group is expected to increase lipophilicity. This could enhance membrane permeability but may also lead to increased non-specific binding and metabolic susceptibility.
Conformational Flexibility HigherLowerCyclopentane exists in dynamic envelope and twist conformations with low energy barriers between them.[2][5][6] In contrast, cyclohexane predominantly adopts a rigid chair conformation.[2][5] The greater flexibility of the cyclopentyl group may allow for a more adaptable fit into a wider range of binding pockets, potentially leading to broader off-target effects. The rigidity of the cyclohexyl group could enforce a more specific orientation, possibly enhancing selectivity for a particular target.
Steric Hindrance LowerHigherThe cyclohexyl group is sterically more demanding than the cyclopentyl group. This can influence receptor-ligand interactions, with the bulkier group potentially leading to steric clashes that hinder binding, or conversely, promoting favorable van der Waals interactions if the binding pocket is accommodating.[7]
Metabolic Stability Potentially HigherPotentially LowerCyclohexyl rings are often susceptible to oxidation, particularly at the 4-position.[8] The cyclopentyl ring, while also subject to metabolism, may present a different metabolic profile. The specific metabolic pathways would require experimental determination.

Predicted Pharmacodynamic Profile: A Tale of Two Rings

The pharmacodynamics of a drug candidate are intimately linked to its ability to interact with its biological target. The structural nuances between our two subject molecules suggest potential divergences in their receptor binding affinity, selectivity, and functional activity.

Receptor Binding Affinity and Selectivity

The affinity of a ligand for its receptor is governed by the sum of intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The morpholine core itself, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding. The key differentiator, the cycloalkyl group, will primarily influence binding through hydrophobic and steric interactions.

  • Hypothesis 1: The "Lock and Key" vs. "Induced Fit" Models. The rigid chair conformation of the 2-Cyclohexylmorpholine may be advantageous if the target's binding pocket is pre-formed to accommodate this specific shape (a "lock and key" model). This could lead to higher affinity and selectivity. Conversely, the conformational flexibility of 2-Cyclopentylmorpholine might allow it to adapt to various conformations of a binding pocket (an "induced fit" model), potentially leading to high affinity but possibly lower selectivity.

  • Hypothesis 2: The Impact of Lipophilicity. The higher predicted lipophilicity of 2-Cyclohexylmorpholine could lead to stronger hydrophobic interactions within a nonpolar binding pocket, thereby increasing binding affinity. However, this same property could also increase non-specific binding to other lipophilic sites, reducing overall selectivity.

Functional Activity (Agonism vs. Antagonism)

Predicting whether these compounds will act as agonists or antagonists is challenging without experimental data. However, we can speculate on how their structures might influence the conformational changes in a receptor that are necessary for activation. For G-protein coupled receptors (GPCRs), agonist binding stabilizes an active conformation that facilitates interaction with G-proteins. The bulk and rigidity of the cyclohexyl group in 2-Cyclohexylmorpholine might be more effective at inducing or stabilizing a specific active conformation, potentially leading to greater efficacy if it is an agonist.

Experimental Workflows for Bioactivity Characterization

To move beyond prediction and empirically determine the bioactivity profiles of 2-Cyclopentylmorpholine and 2-Cyclohexylmorpholine, a tiered experimental approach is necessary.

Workflow for In Vitro Bioactivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: ADME & Selectivity Profiling A Compound Synthesis & QC B Radioligand Displacement Assay (Broad Target Panel) A->B C Cytotoxicity Assay (e.g., MTT/XTT) A->C D Ki Determination for 'Hits' B->D E GTPγS Binding Assay (for GPCRs) D->E F Second Messenger Assays (e.g., cAMP, Ca2+) E->F G In Vitro ADME Assays (Microsomal Stability, Permeability) F->G H Selectivity Profiling (Against related targets) F->H I Candidate Selection H->I

Caption: Tiered in vitro screening workflow.

Detailed Experimental Protocols

1. Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for a panel of receptors, ion channels, and transporters.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its target.[1][9]

  • Methodology:

    • Prepare cell membranes or tissue homogenates expressing the target receptor.

    • In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for dopamine receptors) and varying concentrations of the test compound (2-Cyclopentylmorpholine or 2-Cyclohexylmorpholine).[1]

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[1]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. GTPγS Binding Assay

  • Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of the test compounds at G-protein coupled receptors (GPCRs).

  • Principle: This assay measures the activation of G-proteins by a GPCR agonist. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used, and its incorporation into G-proteins is quantified.[10][11][12][13]

  • Methodology:

    • Incubate cell membranes expressing the GPCR of interest with varying concentrations of the test compound.

    • Add [³⁵S]GTPγS to the reaction mixture.

    • After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Agonists will stimulate [³⁵S]GTPγS binding in a concentration-dependent manner, from which EC50 and Emax values can be determined. Antagonists are evaluated by their ability to inhibit agonist-stimulated binding.

3. Cell Viability Assay (MTT/XTT)

  • Objective: To assess the general cytotoxicity of the compounds.

  • Principle: These colorimetric assays measure the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[14][15][16][17]

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT or XTT reagent to the cell culture medium and incubate.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

4. In Vitro ADME Assays

  • Objective: To evaluate the drug-like properties of the compounds.

  • Principle: A suite of assays to predict the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[18][19][20][21]

  • Key Assays:

    • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of parent compound disappearance over time.[8] This helps identify metabolic liabilities.

    • Permeability (e.g., PAMPA, Caco-2): Assess the ability of the compounds to cross artificial membranes or cell monolayers, predicting intestinal absorption.

    • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, which affects their distribution and availability to reach the target site.

Comparative Bioactivity and ADME Summary (Predictive)

The following table summarizes the predicted outcomes of the experimental workflows, based on the structural and physicochemical properties of the two molecules.

Parameter2-Cyclopentylmorpholine2-CyclohexylmorpholineRationale for Prediction
Receptor Binding Affinity Potentially broader, moderate affinityPotentially more specific, higher affinityThe flexibility of the cyclopentyl group may allow binding to multiple targets, while the rigid cyclohexyl group may provide a more optimal fit for a specific receptor.
Receptor Selectivity LowerHigherThe rigidity and defined steric profile of the cyclohexyl group may lead to greater discrimination between receptor subtypes.
Functional Efficacy (as agonist) ModeratePotentially higherA more constrained conformation of the cyclohexyl analog might be more effective at inducing the specific conformational change required for receptor activation.
Cytotoxicity Likely lowLikely lowThe morpholine scaffold is generally well-tolerated. Any difference would likely be related to off-target effects or metabolites.
Metabolic Stability HigherLowerCyclohexane rings are known metabolic "soft spots" for P450 oxidation.[8]
Membrane Permeability GoodPotentially higherThe increased lipophilicity of the cyclohexyl group may enhance passive diffusion across cell membranes.

Conclusion and Future Directions

This predictive guide posits that 2-Cyclopentylmorpholine and 2-Cyclohexylmorpholine, despite their structural similarity, are likely to exhibit distinct bioactivity profiles. The 2-Cyclohexylmorpholine is predicted to be a more potent and selective ligand for a specific target, assuming the binding pocket can accommodate its greater steric bulk. However, this may come at the cost of lower metabolic stability. Conversely, 2-Cyclopentylmorpholine is predicted to be more metabolically stable and potentially have a broader spectrum of activity due to its conformational flexibility.

It must be unequivocally stated that these are hypotheses derived from established medicinal chemistry principles. The true comparative bioactivity can only be ascertained through rigorous experimental validation as outlined in this guide. The proposed workflows provide a clear and logical path forward for any research program aiming to explore the therapeutic potential of these or related 2-substituted morpholine derivatives. The insights gained from such studies will be invaluable in guiding the design of next-generation modulators with optimized potency, selectivity, and pharmacokinetic properties.

References

  • A comparison study of cyclopentane and cyclohexane laminar flame speeds at elevated pressures and temperatures. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Cycloalkanes. (2013, December 14). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved February 8, 2024, from [Link]

  • Physicochemical properties. (n.d.). Fiveable. Retrieved February 8, 2024, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). Scientific Reports. Retrieved February 8, 2024, from [Link]

  • Which is more stable, cyclopentane or cyclohexane? Why? (n.d.). Quora. Retrieved February 8, 2024, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2017). ChemMedChem. Retrieved February 8, 2024, from [Link]

  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. Retrieved February 8, 2024, from [Link]

  • Conformations of Cyclohexane (and Cyclopentane). (2014, April 18). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018, October 25). Archives of Toxicology. Retrieved February 8, 2024, from [Link]

  • Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! (2007). The Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 8, 2024, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2017). Chemical Reviews. Retrieved February 8, 2024, from [Link]

  • Conformations of Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved February 8, 2024, from [Link]

  • GTPγS Binding Assays. (2012, May 1). Assay Guidance Manual. Retrieved February 8, 2024, from [Link]

  • Radioligand displacement and functional assays of fragment ligands. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. Retrieved February 8, 2024, from [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? (2010). The AAPS Journal. Retrieved February 8, 2024, from [Link]

  • Radioligand binding methods: practical guide and tips. (2007). Methods in Molecular Biology. Retrieved February 8, 2024, from [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018). Archives of Toxicology. Retrieved February 8, 2024, from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 8, 2024, from [Link]

  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. (1995). Biophysical Journal. Retrieved February 8, 2024, from [Link]

  • The role of physicochemical and topological parameters in drug design. (2024, July 9). Frontiers in Chemistry. Retrieved February 8, 2024, from [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018, October 25). Archives of Toxicology. Retrieved February 8, 2024, from [Link]

  • Ring Bioisosteres. (2024, February 17). Cambridge MedChem Consulting. Retrieved February 8, 2024, from [Link]

  • In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved February 8, 2024, from [Link]

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  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved February 8, 2024, from [Link]

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Validation

Validating purity of 2-Cyclopentylmorpholine using GC-MS

Title: Validating Purity of 2-Cyclopentylmorpholine: A Comparative Guide to GC-MS & qNMR Executive Summary 2-Cyclopentylmorpholine presents a specific analytical challenge due to its secondary amine structure and lack of...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity of 2-Cyclopentylmorpholine: A Comparative Guide to GC-MS & qNMR

Executive Summary

2-Cyclopentylmorpholine presents a specific analytical challenge due to its secondary amine structure and lack of a strong UV chromophore.[1][2] While High-Performance Liquid Chromatography (HPLC) with UV detection is standard for many pharmaceutical intermediates, it fails here due to poor sensitivity at 210–220 nm and the inability to distinguish the analyte from non-chromophoric impurities.

This guide validates GC-MS with Trifluoroacetic Anhydride (TFAA) derivatization as the superior routine method for purity analysis.[1][2] We compare this against direct injection GC-MS (prone to peak tailing) and Quantitative NMR (qNMR), the absolute reference standard.[2]

Key Recommendation: Use TFAA-Derivatized GC-MS for routine lot release (high throughput, high sensitivity).[1][2] Use qNMR for primary reference standard qualification.[1][2]

The Analytical Challenge

The 2-cyclopentylmorpholine molecule contains a secondary amine functionality on the morpholine ring. This structural feature creates two specific hurdles in gas chromatography:

  • Active Hydrogen Bonding: The N-H moiety interacts strongly with silanol groups on the fused silica column stationary phase.[1][2]

  • Peak Tailing: These interactions result in significant peak tailing, which degrades resolution, elevates the Limit of Quantitation (LOQ), and makes integration of closely eluting impurities (e.g., enantiomers or regioisomers) unreliable.

Comparative Analysis: Selecting the Right Method

The following table compares the three primary methodologies available for this validation.

FeatureMethod A: Direct GC-MS Method B: TFAA-Derivatized GC-MS Method C: qNMR (

H)
Principle Volatilization of free baseVolatilization of N-trifluoroacetyl derivativeNuclear spin resonance of protons
Peak Shape Poor (Asymmetry factor > 1.[1][2]5)Excellent (Asymmetry factor < 1.1) N/A (Lorentzian lines)
Sensitivity (LOD) Moderate (10–50 ppm)High (< 1 ppm) Low (~1000 ppm)
Specificity Good (MS spectral match)Excellent (Shifted mass fragments) High (Structural elucidation)
Throughput High (20 min/run)Moderate (30 min prep + 20 min run)Low (Sample prep + long acquisition)
Reference Std RequiredRequiredNot Required (Absolute Purity)
Verdict Screening OnlyRecommended for Routine QC Gold Standard for Validation

Decision Logic & Workflow

The following diagram illustrates the decision matrix for analyzing 2-cyclopentylmorpholine based on the stage of development.

G Start Sample: 2-Cyclopentylmorpholine CheckStage Development Stage? Start->CheckStage RoutineQC Routine QC / Lot Release CheckStage->RoutineQC High Volume RefStd Reference Standard Qualification CheckStage->RefStd Critical Accuracy DirectGC Direct GC-MS (Quick Screen) RoutineQC->DirectGC Rough Check Only DerivGC TFAA Derivatization GC-MS (High Precision) RoutineQC->DerivGC Recommended RefStd->DerivGC Orthogonal Check qNMR qNMR (1H) (Absolute Purity) RefStd->qNMR Primary Method Analyze Data Analysis: Integrate Peaks DerivGC->Analyze qNMR->Analyze

Figure 1: Analytical decision tree. Routine purity checks utilize derivatization to ensure peak symmetry, while qNMR serves as the absolute truth for standard qualification.

Detailed Protocol: TFAA Derivatization GC-MS

This protocol converts the polar secondary amine into a volatile, non-polar amide, eliminating tailing and improving the signal-to-noise ratio.

Reagents & Materials[1][2][3][4][5][6]
  • Solvent: Dichloromethane (DCM), HPLC Grade.[2]

  • Reagent: Trifluoroacetic Anhydride (TFAA), >99%.[2]

  • Base: Triethylamine (TEA) (Optional, acts as acid scavenger).[2][3]

  • Vials: 2 mL GC vials with PTFE-lined caps.

Step-by-Step Workflow
  • Sample Preparation: Weigh ~10 mg of 2-cyclopentylmorpholine into a GC vial.

  • Dissolution: Add 1.0 mL of DCM. Vortex to dissolve.[1][2]

  • Derivatization:

    • Add 50

      
      L of TFAA.[1][2]
      
    • Mechanism:[2][4][5] The TFAA reacts with the secondary amine to form the N-trifluoroacetyl derivative.

    • Cap immediately (TFAA is moisture sensitive).[1][2]

  • Incubation: Heat at 60°C for 15 minutes or allow to stand at room temperature for 30 minutes.

  • Neutralization (Critical): Evaporate to dryness under a gentle stream of nitrogen to remove excess TFAA and trifluoroacetic acid byproducts.[1][2] Reconstitute in 1.0 mL of fresh DCM.

    • Why? Injecting excess acid damages the GC column stationary phase (polysiloxane degradation).[2]

  • Analysis: Inject 1

    
    L into the GC-MS.
    
GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).[1][2]
    
  • Inlet Temp: 250°C.

  • Split Ratio: 50:1.[1][2]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Impact (EI), 70 eV.[1][2]

  • Scan Range: 40–400 amu.[1][2]

Data Interpretation & Validation

Mass Spectral Analysis

You must confirm the derivatization was successful by observing the mass shift.[1][2]

  • Underivatized (Direct Injection):

    • Molecular Ion (

      
      ): 155 
      
      
      
      .[1][2]
    • Base Peak: Typically

      
       86 (Morpholine ring fragment) or alpha-cleavage loss of cyclopentyl.[1][2]
      
  • Derivatized (TFAA):

    • Molecular Ion (

      
      ):  251 
      
      
      
      (155 + 97 [COCF3] - 1 [H]).[1][2]
    • Fragmentation: The

      
       69 ion (
      
      
      
      ) will be prominent.[2] The loss of the trifluoroacetyl group may show a fragment at
      
      
      154/155.
Validation Criteria (ICH Q2 Standards)

To validate this method for a Certificate of Analysis (CoA):

  • Specificity: Inject a blank (DCM + TFAA) to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare 5 concentrations (e.g., 0.1 mg/mL to 2.0 mg/mL).

    
     must be 
    
    
    
    .[1][2]
  • Precision: 6 replicate injections of the standard. RSD of peak area must be

    
    .[1][2]
    
    • Note: If RSD > 2% with direct injection, switch to the derivatized method immediately.

  • Recovery: Spike the sample with a known impurity (e.g., morpholine) and calculate recovery (Acceptance: 90–110%).[2]

Visualizing the Derivatization Pathway

Reaction Substrate 2-Cyclopentylmorpholine (Secondary Amine) MW: 155 Intermediate Transition State Substrate->Intermediate + TFAA Reagent TFAA (Reagent) Reagent->Intermediate Product N-TFA-2-Cyclopentylmorpholine (Amide) MW: 251 Intermediate->Product Derivatization Byproduct Trifluoroacetic Acid (Remove via N2 dry down) Intermediate->Byproduct

Figure 2: Reaction pathway.[1][2] The secondary amine reacts with TFAA to form the stable amide, increasing molecular weight by 96 Da and removing hydrogen bonding capability.

References

  • International Council for Harmonisation (ICH). (2005).[1][2][6] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sigma-Aldrich. (n.d.).[1][2] Derivatization Reagents for Gas Chromatography (TFAA).[1][2][7][3]Link

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] Link[1][2]

  • Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1][2] (Context on amine derivatization issues). Link

Sources

Comparative

Metabolic Stability of Cyclopentyl vs. Alkyl Morpholines: A Comparative Guide for Drug Design

Topic: Metabolic Stability of Cyclopentyl vs. Alkyl Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Cyclopentyl vs. Alkyl Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged pharmacophore, valued for its ability to modulate solubility and pKa. However, its metabolic liability—specifically oxidative clearance—often dictates the success of a lead compound. This guide provides a technical comparison between N-alkyl morpholines (methyl, ethyl, isopropyl) and N-cyclopentyl morpholines .

Key Insight: While N-alkyl morpholines are primarily susceptible to rapid N-dealkylation by CYP450 isoforms, N-cyclopentyl substituents offer significant steric protection against this pathway. However, this stability comes at the cost of increased lipophilicity, shifting the metabolic "soft spot" to ring hydroxylation on the cyclopentyl moiety or the morpholine core itself.

Mechanistic Insight: The Metabolic "Soft Spots"

To optimize stability, one must first understand the specific enzymatic pathways driving clearance. The metabolism of substituted morpholines is dominated by Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6.

A. N-Dealkylation (The Alkyl Liability)

For linear alkyl groups (Methyl, Ethyl), the alpha-carbon adjacent to the nitrogen is highly accessible. CYP450 enzymes abstract a hydrogen atom from this position, forming an unstable carbinolamine intermediate which spontaneously collapses to release the alkyl aldehyde and the free morpholine (or ring-opened secondary amine).

  • Vulnerability: High for Methyl > Ethyl > Isopropyl.

B. Ring Oxidation & Scission (The Cycloalkyl/Core Liability)

When the nitrogen is sterically crowded (e.g., by a Cyclopentyl group), N-dealkylation is suppressed. The metabolic pressure shifts to:

  • Cyclopentyl Hydroxylation: Oxidation of the lipophilic carbocycle.

  • Morpholine Ring Oxidation: Hydroxylation at the C2/C3 position of the morpholine ring, leading to lactam formation or ring opening (to amino acid derivatives like glutaric acid congeners).

Visualizing the Pathways

The following diagram illustrates the divergent metabolic fates based on N-substitution.

MetabolicPathways Substrate N-Substituted Morpholine Dealkylation Pathway A: N-Dealkylation (CYP-mediated C-H abstraction) Substrate->Dealkylation Linear Alkyl (Me, Et) RingOx Pathway B: Ring Oxidation (Steric Shielding of N) Substrate->RingOx Cycloalkyl (Cyclopentyl) Carbinolamine Carbinolamine Intermediate Dealkylation->Carbinolamine Cleavage C-N Bond Cleavage Carbinolamine->Cleavage ProductA Free Morpholine + Aldehyde Cleavage->ProductA Hydroxylation Hydroxylation (Cyclopentyl or Morpholine C2/C3) RingOx->Hydroxylation Lactam Lactam Formation or Ring Scission Hydroxylation->Lactam ProductB Polar Metabolites (e.g., Glutaric acid derivs) Lactam->ProductB

Figure 1: Divergent metabolic pathways for N-alkyl vs. N-cycloalkyl morpholines. Linear chains favor N-dealkylation, while cycloalkyls shift metabolism toward ring oxidation.

Comparative Analysis: Cyclopentyl vs. Alkyl

The following data summarizes the stability trends observed in microsomal stability assays (Human Liver Microsomes - HLM). While specific values vary by scaffold, these relative trends are consistent across multiple drug discovery campaigns (e.g., mTOR, PI3K, and CCR5 inhibitors).

Table 1: Relative Metabolic Stability Profile
Substituent (R)Steric Bulk (A-Value)Lipophilicity (ΔcLogP)*Primary Metabolic LiabilityRelative HLM Stability
Methyl (-CH₃) Low0.0N-Dealkylation (Rapid)Low
Ethyl (-CH₂CH₃) Low-Med+0.5N-Dealkylation Low-Medium
Isopropyl (-CH(CH₃)₂) Medium+0.9N-Dealkylation (Slowed)Medium
Cyclopentyl (-C₅H₉) High +1.8 Ring Hydroxylation High
Tetrahydropyran (Isostere)High+0.2Ring Scission (Rare)Very High

*ΔcLogP is relative to the Methyl substituent. Higher values indicate greater lipophilicity, which can increase non-specific CYP binding despite steric protection.

Critical Analysis
  • The "Goldilocks" Zone: Isopropyl often fails to provide enough steric bulk to completely shut down dealkylation. Cyclopentyl is effective at blocking the nitrogen lone pair access but significantly increases lipophilicity (LogP) .

  • The Lipophilicity Trap: While Cyclopentyl improves metabolic stability regarding cleavage, the increased LogP can lead to higher intrinsic clearance (

    
    ) via oxidative hydroxylation on the cyclopentyl ring itself.
    
  • Isostere Alternative: If the Cyclopentyl group solves the dealkylation problem but creates a solubility/lipophilicity issue, switching to a 4-tetrahydropyranyl (THP) or oxetane group is a proven strategy to maintain steric bulk while lowering LogP [1, 3].

Experimental Protocols

To validate these profiles in your specific chemical series, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the morpholine derivatives.
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Cyclopentyl- and Alkyl-morpholines) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.

    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate with 1 mM NADPH (cofactor).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Metabolite Identification (MetID)

Objective: Confirm if the Cyclopentyl group successfully shifted metabolism from N-dealkylation to ring hydroxylation.

  • Incubation: Scale up Protocol A (10 µM compound, 60 min incubation) to generate sufficient metabolite mass.

  • Detection: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Interpretation:

    • M-14 (Loss of CH₂): Indicates N-demethylation (Alkyl specific).

    • M-28 (Loss of C₂H₄): Indicates N-deethylation.

    • M+16 (Oxygen insertion): Indicates Hydroxylation.

      • Diagnostic: Use MS/MS fragmentation. If the fragment containing the cyclopentyl ring shifts by +16 Da, the oxidation is on the substituent. If the morpholine core fragment shifts, the ring is oxidized (lactam).

Decision Framework for Optimization

When should you choose Cyclopentyl over Alkyl? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

OptimizationLogic Start Start: N-Alkyl Morpholine (Poor Metabolic Stability) Check1 Is the instability due to N-Dealkylation? Start->Check1 BranchA Yes: Block the Soft Spot Check1->BranchA Yes BranchB No: Instability is on the Ring Check1->BranchB No Option1 Switch to N-Isopropyl (Moderate Sterics) BranchA->Option1 Option2 Switch to N-Cyclopentyl (High Sterics) BranchA->Option2 Check2 Does Cyclopentyl cause High Lipophilicity (LogP > 3)? Option2->Check2 Sol1 Keep Cyclopentyl (If Potency is driven by lipophilicity) Check2->Sol1 No Sol2 Switch to THP or Oxetane (Sterics + Polarity) Check2->Sol2 Yes Sol3 Fluorinate Morpholine Ring (Block C2/C3 Oxidation) BranchB->Sol3

Figure 2: MedChem decision tree for optimizing morpholine metabolic stability.

References
  • Wymann, M. P., et al. (2023).[1] "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, 249, 115038. Link

    • Context: Demonstrates the use of THP/DHP isosteres to overcome morpholine metabolic liabilities in mTOR inhibitors.
  • Combourieu, B., et al. (1998). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." Biodegradation, 9(6), 433-442. Link

    • Context: Establishes the fundamental mechanism of CYP450-mediated C-N bond cleavage and ring oxid
  • Kumari, A., & Singh, R. K. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link

    • Context: Comprehensive review of morpholine SAR, highlighting metabolic liabilities and structural modific
  • Gingell, R., et al. (1978).[2] "Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster." Xenobiotica, 8(7), 439-443.[2] Link

    • Context: Provides comparative data on how steric configuration (cis/trans)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopentylmorpholine

Hazard Landscape & Risk Assessment 2-Cyclopentylmorpholine is a specialized morpholine derivative.[1] While specific toxicological data (LD50) for this exact isomer is often limited in public registries compared to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Landscape & Risk Assessment

2-Cyclopentylmorpholine is a specialized morpholine derivative.[1] While specific toxicological data (LD50) for this exact isomer is often limited in public registries compared to the parent morpholine, structural activity relationships (SAR) dictate that we treat it with the rigorous safety standards applied to secondary amines and morpholine analogs .

The Core Hazard: The unhindered nitrogen atom in the morpholine ring renders this compound basic and nucleophilic.[1] It is capable of causing severe tissue damage (chemical burns) upon contact and respiratory distress if inhaled.[1][2]

Chemical Risk Profile
Hazard ClassGHS Classification (Inferred*)Operational Implication
Corrosivity Skin Corr.[1] 1B / Eye Dam. 1 Direct contact can cause irreversible tissue destruction.[1] Safety glasses are insufficient.
Acute Toxicity Acute Tox. 4 (Oral/Dermal) Harmful if absorbed through skin.[1] High permeability expected due to lipophilic cyclopentyl group.[1]
Reactivity Incompatible with Acids/Oxidizers Exothermic reaction with acids.[1] Violent reaction with strong oxidizers.[1]
Volatility Respiratory Irritant Vapor pressure is likely sufficient to cause respiratory tract irritation (burning sensation, coughing).[1]

*Note: In the absence of compound-specific data, safety protocols default to the "Worst-Case Analogue" principle, using Morpholine (CAS 110-91-8) as the safety baseline.

Personal Protective Equipment (PPE) Matrix

The "Nitrile Fallacy": Do not assume standard nitrile exam gloves provide adequate protection against morpholine derivatives.[1] Amines can permeate thin nitrile rubber (< 4 mil) in minutes.[1]

Essential PPE Specifications[1][3][4][5]
Body AreaMinimum RequirementAdvanced Protection (High Risk/Spill)Causality & Logic
Eyes/Face Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesWhy: Liquid amines are corrosive.[1] Safety glasses leave gaps for splashes to bypass and damage the cornea.[1]
Hands (Splash) Double Nitrile (Total > 8 mil)Silver Shield / 4H® (Laminate) Why: Nitrile degrades upon prolonged amine contact.[1] Double gloving provides a "change window" upon contamination.[1] Laminate is the only material with >4hr breakthrough time for morpholines.[1]
Respiratory Fume Hood (Face velocity 80-100 fpm)Full-Face Respirator (ABEK Filter)Why: Amine vapors are potent mucous membrane irritants.[1] Engineering controls (Hood) are primary; respirators are for spills outside containment.[1]
Body Poly-cotton Lab Coat (Buttoned)Chemical Resistant Apron (Butyl/Neoprene)Why: Cotton absorbs; an apron prevents saturation of clothing during liquid transfer.[1]

Operational Workflow: Safe Handling Protocol

A. Engineering Controls (Pre-Work Check)[1]
  • Verification: Ensure chemical fume hood is operational.

  • Clearance: Remove all acids (e.g., HCl, H2SO4) from the immediate working area to prevent accidental mixing and exothermic neutralization.[1]

  • Quenching Prep: Have a beaker of dilute acetic acid or sodium bisulfate solution ready only for neutralizing trace residue on spatulas/glassware, not for bulk spills.[1]

B. Transfer & Weighing (Step-by-Step)
  • Donning: Put on inner nitrile gloves (extended cuff), lab coat, and outer nitrile gloves.[1] Adjust goggles.[1]

  • Primary Containment: Move the reagent bottle into the fume hood. Do not open on the open bench.

  • Aliquot Strategy:

    • Liquids: Use a glass syringe with a Luer-lock tip or a positive-displacement pipette.[1] Avoid pouring, which increases vapor surface area.[1][3]

    • Solids (if salt form): Use a disposable anti-static weighing boat.[1]

  • Doffing (Critical):

    • If outer gloves contact the chemical, treat them as contaminated waste immediately.[1]

    • Use the "beak method" (pulling from the wrist without touching skin) to remove gloves.[1]

C. Reaction Setup
  • Inert Atmosphere: Morpholine derivatives can absorb CO2 from the air to form carbamates.[1] Blanket reaction vessels with Nitrogen or Argon.[1]

  • Temperature Control: If reacting with an electrophile (e.g., alkyl halide, acid chloride), add the electrophile slowly at 0°C to manage the exotherm.

Emergency Response & Visualization

Spill Response Logic

In the event of a spill, immediate action determines the severity of the injury.[1]

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallHood < 10mL (Inside Hood) Assess->SmallHood Contained LargeBench > 10mL or Outside Hood Assess->LargeBench Uncontained ActionSmall Absorb with Vermiculite or Amine-Specific Pads SmallHood->ActionSmall ActionEvac Evacuate Lab Immediately Alert HSE Officer LargeBench->ActionEvac Neutralize Place Waste in Sealed Container ActionSmall->Neutralize Label Label as 'Hazardous Waste: Organic Amine' Neutralize->Label

Figure 1: Decision Logic for 2-Cyclopentylmorpholine Spill Response. Note the critical distinction between contained (hood) and uncontained spills.

First Aid Measures
  • Eye Contact: Irrigate immediately for 15 minutes .[1] Time is tissue; seconds delay = permanent damage.[1]

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use solvents (ethanol/acetone) as they may increase skin absorption.[1]

Waste Management & Disposal

Disposal Principle: Amine waste must never be mixed with acidic waste streams.[1]

Waste StreamHandling Protocol
Liquid Waste Collect in a dedicated "Basic Organic" waste container. Do not fill >80%.
Solid Waste Contaminated gloves, paper towels, and weighing boats must be double-bagged in clear polyethylene bags and labeled "Toxic/Corrosive Debris."
Rinsate First rinse of glassware should be collected as hazardous waste, not flushed down the drain.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1][6] Morpholine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor.[1] [Link]

Sources

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